2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}-N-(2,4,6-trimethylphenyl)acetamide is a chemical compound with the molecular formula and a molecular weight of approximately 369.5 g/mol. This compound is known for its potential applications in medicinal chemistry, particularly as a therapeutic agent due to its structural features that allow for interaction with biological targets. The compound is classified under the thiazole derivatives, which are known for their diverse biological activities, including antimicrobial and anticancer properties.
The synthesis of 2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}-N-(2,4,6-trimethylphenyl)acetamide typically involves several steps:
Technical details regarding the specific reagents and conditions used in these reactions are essential for optimizing yield and purity.
The structure of 2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}-N-(2,4,6-trimethylphenyl)acetamide can be represented through various chemical notations:
InChI=1S/C20H20FN3OS/c1-12-8-13(2)19(14(3)9-12)24-18(25)10-17-11-26-20(23-17)22-16-6-4-15(21)5-7-16/h4-9,11H,10H2,1-3H3,(H,22,23)(H,24,25)
CC1=CC(=C(C(=C1)C)NC(=O)CC2=CSC(=N2)NC3=CC=C(C=C3)F)C
These representations highlight the compound's complex structure with multiple functional groups that contribute to its chemical behavior.
The compound can undergo various chemical reactions due to its functional groups:
Understanding these reactions is crucial for developing applications in drug design and synthesis.
The mechanism of action for compounds like 2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}-N-(2,4,6-trimethylphenyl)acetamide typically involves:
Data from pharmacological studies would provide insights into specific targets and pathways affected by this compound.
The physical and chemical properties of 2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}-N-(2,4,6-trimethylphenyl)acetamide include:
The primary applications of 2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}-N-(2,4,6-trimethylphenyl)acetamide lie in medicinal chemistry:
CAS No.: 20846-91-7
CAS No.: 10102-03-1
CAS No.: 56299-00-4
CAS No.: 2208-40-4
CAS No.: